Geraniin

Übersicht

Beschreibung

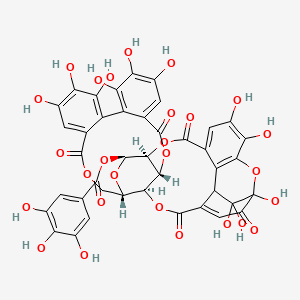

The compound “Geraniin” is a highly complex organic molecule characterized by multiple hydroxyl groups, oxo groups, and a polycyclic structure. This compound is likely to exhibit unique chemical and biological properties due to its intricate structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule would typically involve multiple steps, including:

Formation of the Polycyclic Core: This could be achieved through a series of cyclization reactions, possibly involving Diels-Alder reactions or other pericyclic processes.

Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.

Oxidation Steps: The oxo groups can be introduced through selective oxidation reactions, using reagents such as chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques, including:

Automated Synthesis: Utilizing automated synthesizers to perform repetitive steps with high precision.

Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification Techniques: Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), would be essential for purifying the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo further oxidation to introduce additional oxo groups or to modify existing hydroxyl groups.

Reduction: Reduction reactions can be used to convert oxo groups back to hydroxyl groups or to reduce double bonds within the structure.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or aldehydes, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1.1 Anticancer Activity

Geraniin has demonstrated selective anticancer properties, particularly in colorectal cancer cells. Research indicates that it promotes chromosomal instability (CIN) and apoptosis in cancer cells while reducing CIN in normal cells, suggesting its potential as a chemotherapeutic agent with a dual role of targeting cancerous cells while protecting healthy ones .

1.2 Cardiovascular Health

In studies involving hypertensive animal models, this compound has been shown to ameliorate hypertension and vascular remodeling caused by high-fat diets. It works by reducing oxidative stress and inflammation within vascular tissues, making it a promising candidate for cardiovascular disease management .

1.3 Neuroprotective Effects

this compound exhibits protective effects against cerebral ischemia/reperfusion injury by suppressing oxidative stress and neuronal apoptosis. In experimental models, it has been shown to reduce infarct volume and improve neurological outcomes, indicating its potential utility in stroke therapy .

Bioavailability Enhancement

A significant challenge in utilizing this compound therapeutically is its low bioavailability. Recent studies have explored formulations such as this compound-phosphatidylcholine complexes that enhance its absorption and efficacy. These formulations have demonstrated improved pharmacokinetics, leading to higher plasma concentrations of active metabolites like ellagic acid .

Case Studies and Clinical Implications

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: Inhibiting or activating enzymes by binding to their active sites.

Interacting with Receptors: Modulating receptor activity by binding to specific receptor sites.

Pathway Modulation: Affecting biological pathways by interacting with key molecules involved in those pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Polyhydroxy Compounds: Compounds with multiple hydroxyl groups, such as sugars and sugar alcohols.

Polycyclic Compounds: Molecules with multiple interconnected rings, such as steroids and polycyclic aromatic hydrocarbons.

Uniqueness

The uniqueness of this compound lies in its combination of a highly complex polycyclic structure with multiple hydroxyl and oxo groups. This combination is rare and imparts unique chemical and biological properties.

Biologische Aktivität

Geraniin is a hydrolysable ellagitannin predominantly found in various plants, including Geranium thunbergii and Acer saccharum. Its biological activities have garnered significant interest due to its potential health benefits. This article explores the diverse biological activities of this compound, including its antioxidant, anti-inflammatory, antibacterial, and antihypertensive properties, supported by recent research findings.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress associated with various diseases.

- Metabolites and Antioxidant Capacity : A study identified several metabolites of this compound that demonstrated enhanced antioxidant activities compared to the intact compound itself. These metabolites were evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, showing superior performance in scavenging free radicals compared to this compound and other ellagitannins like corilagin .

| Compound | ORAC Value (μmol TE/g) |

|---|---|

| This compound | Moderate |

| Corilagin | Lower |

| Metabolites | Higher |

Anti-inflammatory and Cardiovascular Benefits

Recent studies have highlighted this compound's role in cardiovascular health, particularly its ability to ameliorate hypertensive vascular remodeling.

- Hypertensive Vascular Dysfunction : In a study involving male Sprague-Dawley rats on a high-fat diet, oral administration of this compound (25 mg/kg/day) for four weeks significantly reduced vascular oxidative stress and inflammation. Parameters such as malondialdehyde (MDA) levels, protein carbonyl content, and interleukin-1β (IL-1β) were notably improved in this compound-treated groups compared to controls .

Antibacterial Activity

This compound also exhibits antibacterial properties against various pathogens.

- Mechanism of Action : A study focused on the antibacterial effects of this compound against Xanthomonas campestris pv. vitians demonstrated that it disrupts bacterial membrane integrity, leading to cell death. The minimum bactericidal concentration was determined to be 3.125 mg/ml, with significant morphological changes observed through transmission electron microscopy (TEM) .

| Treatment Concentration | Mortality Rate (%) |

|---|---|

| Control | 25 |

| This compound (3.125 mg/ml) | 87 |

Insulin Sensitizing Properties

This compound has been studied for its potential insulin-sensitizing effects.

- Insulin Sensitivity : Research indicates that this compound can enhance insulin sensitivity and may play a role in managing metabolic syndrome. In vitro studies showed that this compound promotes glucose uptake in insulin-resistant cells .

Prebiotic Potential

Emerging research suggests that this compound may also possess prebiotic properties.

Eigenschaften

IUPAC Name |

[(7S,8R,26S,28S,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33-,39-,41?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-AZSQBUALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]3[C@H]([C@@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.